Daphneticin Daphneticin Daphneticin is an oxacycle.
Brand Name: Vulcanchem
CAS No.: 83327-22-4
VCID: VC21325272
InChI: InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
SMILES: COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol

Daphneticin

CAS No.: 83327-22-4

Cat. No.: VC21325272

Molecular Formula: C20H18O8

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Daphneticin - 83327-22-4

CAS No. 83327-22-4
Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
IUPAC Name (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Standard InChI InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
Standard InChI Key QLFQDIADUIVNRF-CRAIPNDOSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO
SMILES COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO

Chemical Properties and Structure

Daphneticin appears to be related to the coumarin family of compounds, which are naturally occurring benzopyrones found in various plant species. While specific structural information about Daphneticin is limited in the current literature, its relationship to coumarins suggests potential structural similarities to other members of this chemical family.

For comparative purposes, Daphnetin (7,8-dihydroxycoumarin) has the molecular formula C₉H₆O₄ and is characterized as a crystalline solid with a melting point of 256°C that is soluble in boiling water . As potentially related compounds, Daphneticin may share some of these physicochemical properties, though this would require direct experimental verification.

Synthesis Approaches and Methodologies

Theoretical Synthesis Pathways

Based on established methods for similar coumarin derivatives, potential synthesis pathways for Daphneticin might include variations of methods used for related compounds. For context, the synthesis of coumarin derivatives like Daphnetin typically employs several approaches:

Structural ModificationPositionEffect on Antioxidant Activity
Catechol group7,8-positionsEssential for activity
Electron-withdrawing hydrophilic groupsC-4Enhanced activity
Electron-withdrawing hydrophilic groupsC-3Minimal enhancement
Hydrophobic phenyl groupsC-3 or C-4Reduced activity
Carboxyl groupC-4Strongest enhancement

Pharmacokinetic Considerations

Pharmacokinetic properties represent a critical aspect of drug development. While specific data for Daphneticin is limited, studies on related compounds provide context.

Metabolism and Stability

Research on Daphnetin has identified metabolic stability as a significant challenge for catechol coumarins. The 4-carboxymethyl Daphnetin derivative (compound 9) demonstrates improved metabolic stability compared to unmodified Daphnetin, with a five-fold longer half-life in UGT and COMT incubation systems (t₁/₂ values of 96.5 min versus 20.3 min for Daphnetin) .

This suggests that structural modifications might similarly affect the metabolic profile of Daphneticin, though direct studies would be necessary to confirm this hypothesis.

Research Gaps and Future Directions

The current scientific literature reveals significant gaps in our understanding of Daphneticin. Future research directions might include:

  • Comprehensive structural characterization and physicochemical profiling

  • Development of efficient synthesis methods specific to Daphneticin

  • Exploration of structure-activity relationships through systematic derivative studies

  • Investigation of potential biological activities through in vitro and in vivo models

  • Assessment of pharmacokinetic properties and metabolic behavior

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